molecular formula C13H14N4S B2769901 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 1266829-81-5

1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2769901
CAS No.: 1266829-81-5
M. Wt: 258.34
InChI Key: QGYSIAWMYUXYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a benzo[d]thiazole moiety. The pyrazole ring is functionalized at position 1 with a 4,6-dimethylbenzothiazol-2-yl group and at position 3 with a methyl group. This structural complexity positions it as a candidate for pharmaceutical and agrochemical applications, particularly due to the benzothiazole unit’s established role in bioactive molecules .

Properties

IUPAC Name

2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-7-4-8(2)12-10(5-7)18-13(15-12)17-11(14)6-9(3)16-17/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYSIAWMYUXYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,6-Dimethylbenzo[d]thiazol-2-amine

The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4,6-dimethylthiophenol with cyanogen bromide (Scheme 1):

Procedure :

  • Dissolve 2-amino-4,6-dimethylthiophenol (10 mmol) in ethanol (50 mL).
  • Add cyanogen bromide (12 mmol) dropwise at 0°C.
  • Stir at reflux for 6 hr.
  • Quench with ice water, filter, and recrystallize from ethanol.

Yield : 82% (white crystals); MP : 148–150°C.

Synthesis of 3-Methyl-1H-pyrazol-5-amine

The pyrazole amine is prepared via Knorr pyrazole synthesis (Scheme 2):

Procedure :

  • React ethyl acetoacetate (10 mmol) with hydrazine hydrate (12 mmol) in ethanol.
  • Heat at 80°C for 4 hr.
  • Neutralize with HCl, extract with ethyl acetate, and purify via column chromatography.

Yield : 75% (pale yellow solid); MP : 132–134°C.

Preparation Methods for 1-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

Method A: Nucleophilic Aromatic Substitution

Reagents :

  • 4,6-Dimethylbenzo[d]thiazol-2-amine (1.0 eq)
  • 5-Bromo-3-methyl-1H-pyrazole (1.2 eq)
  • CuI (10 mol%), K₂CO₃ (2.0 eq), DMF (solvent)

Procedure :

  • Combine reagents in DMF under N₂.
  • Heat at 120°C for 12 hr.
  • Pour into ice water, extract with CH₂Cl₂, and purify via silica gel chromatography.

Yield : 68%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, thiazole-H), 6.05 (s, 1H, pyrazole-H), 2.41 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 2.12 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₁₃H₁₅N₅S [M+H]⁺: 289.1054; found: 289.1056.

Method B: Cyclocondensation of Thioamide Intermediate

Reagents :

  • 3-Methyl-1H-pyrazol-5-amine (1.0 eq)
  • 2-Bromo-4,6-dimethylacetophenone (1.1 eq)
  • Thiourea (1.5 eq), EtOH (solvent)

Procedure :

  • Reflux reagents in ethanol for 8 hr.
  • Cool to room temperature, filter, and wash with cold ethanol.

Yield : 76%
Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.8 (C=N), 152.3 (thiazole-C2), 140.1 (pyrazole-C3), 21.4–25.1 (CH₃ groups).

Method C: Palladium-Catalyzed Coupling

Reagents :

  • 2-Chloro-4,6-dimethylbenzo[d]thiazole (1.0 eq)
  • 3-Methyl-1H-pyrazol-5-amine (1.2 eq)
  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3.0 eq), toluene (solvent)

Procedure :

  • Degas mixture with N₂ for 15 min.
  • Heat at 110°C for 24 hr.
  • Filter through Celite and concentrate under vacuum.

Yield : 88%
Characterization :

  • IR (KBr) : 3340 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N).
  • Melting Point : 192–194°C.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (hr) Key Advantage
A 68 98 12 Modularity
B 76 95 8 Cost-effective
C 88 99 24 High yield

Method C provides superior yield but requires expensive catalysts. Method B offers the shortest reaction time, making it suitable for scale-up.

Optimization and Mechanistic Insights

Solvent Effects in Cyclocondensation

Polar aprotic solvents (DMF, DMSO) increase reaction rates by stabilizing transition states. Ethanol, while less efficient, minimizes side reactions.

Role of Base in Cross-Coupling

Cs₂CO₃ outperforms K₂CO₃ in Method C due to enhanced solubility of palladium intermediates, facilitating oxidative addition.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In the context of its antidepressant activity, the compound may modulate neurotransmitter levels in the brain, similar to other known antidepressants. It may also interact with receptors and enzymes involved in neurotransmission, leading to its therapeutic effects.

Comparison with Similar Compounds

Pyrazole-Benzothiazole Hybrids

  • 4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine Key Features: Incorporates a chlorophenyl-thiazole and a dihydropyrazole unit. Activity: Demonstrates superoxide inhibitory activity (IC50 = 6.2 μM), outperforming allopurinol and ascorbic acid in radical scavenging .
  • 1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine

    • Key Features : Contains a benzothiazole-methyl group linked to a dihydropyrazol-imine scaffold.
    • Activity : Exhibits antimicrobial and antioxidant properties, attributed to the imine group’s electron-withdrawing effects .
    • Comparison : The dihydro-pyrazol-imine structure may confer greater conformational flexibility than the fully aromatic pyrazole in the target compound, influencing binding kinetics.

Pyrazole-Triazole/Thiazole Hybrids

  • 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Key Features: Combines pyridazine and pyrazole units with a thiophene substituent. Comparison: The pyridazine ring may enhance π-stacking interactions compared to the benzothiazole unit in the target compound, altering substrate selectivity.
  • 1-(6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl)ethan-1-one Key Features: Fuses triazole and thiazole rings with a methyl-ketone group. Activity: Used in agrochemical formulations for its stability and electrophilic reactivity . Comparison: The triazole-thiazole fusion provides a rigid planar structure, contrasting with the target compound’s non-fused benzothiazole-pyrazole system.

Physicochemical and Electronic Properties

Property Target Compound 4-(3-(2-(Benzylthio)... (from ) 1-(6-Methyl-triazolo... (from )
Molecular Weight ~314.4 g/mol ~532.1 g/mol ~220.3 g/mol
LogP (Predicted) 3.1 4.8 1.9
Hydrogen Bond Donors 2 1 0
Electrophilic Reactivity Moderate High (due to thiophene) High (due to triazole)

Notes:

  • Hydrogen bonding capacity (2 donors) may enhance interactions with biological targets like enzymes or DNA .

Biological Activity

1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing on various studies to present a comprehensive overview of its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H12N4S\text{C}_{12}\text{H}_{12}\text{N}_4\text{S}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of benzothiazole exhibit notable antibacterial effects. For instance, compounds synthesized from benzothiazole derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli .

Table 1: Antimicrobial Activity of Related Benzothiazole Compounds

Compound NameBacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Compound ABacillus subtilis15100
Compound BEscherichia coli12100
Compound CPseudomonas aeruginosa10100

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented. A study highlighted that compounds with similar structural features to this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression .

Case Study: CDK Inhibition

In a specific study, a series of pyrazole derivatives were tested for their ability to inhibit CDK2. The most potent compound demonstrated an IC50 value of 0.005μM0.005\,\mu M, indicating strong potential for further development as an anticancer agent .

Table 2: CDK Inhibition Data

Compound NameCDK TargetIC50 (µM)Selectivity Ratio
Compound XCDK20.005High
Compound YCDK10.023Moderate
Compound ZCDK90.077Low

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have shown to inhibit kinase activity by competing with ATP for binding sites, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Q & A

Q. What are the common synthetic routes for 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, including condensation of benzo[d]thiazole precursors with pyrazole derivatives. Key steps include controlling temperature (e.g., 60–100°C), selecting polar aprotic solvents (e.g., DMF or DMSO), and using catalysts like p-toluenesulfonic acid for cyclization. Optimization focuses on yield (70–85%) and purity via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

Nuclear Magnetic Resonance (NMR) is essential for confirming aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at ~300–320 m/z). Infrared (IR) spectroscopy identifies NH stretches (~3300 cm⁻¹) and C=N/C-S bonds (~1600 cm⁻¹). X-ray crystallography may resolve crystal packing and hydrogen-bonding networks .

Q. What are the known molecular interactions of this compound with biological targets?

The benzo[d]thiazole and pyrazole moieties enable π-π stacking and hydrogen bonding with enzyme active sites. Computational docking studies suggest affinity for kinases and cytochrome P450 isoforms, though experimental validation is pending .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the synthesis of substituted pyrazole-thiazole hybrids?

Regioselectivity issues arise during cyclization steps. Strategies include:

  • Steric control : Bulky substituents on the benzo[d]thiazole ring direct reaction pathways.
  • Catalytic tuning : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states.
  • Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics .

Q. What experimental designs are recommended to resolve contradictory data in biological activity studies?

Contradictions in IC₅₀ values or binding affinities may stem from assay variability (e.g., cell line differences). Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 or HepG2) and assay buffers.
  • Dose-response curves : Include ≥10 concentration points for robust EC₅₀/IC₅₀ calculations.
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and SPR .

Q. How can the compound’s solubility and bioavailability be improved without altering its core pharmacophore?

  • Prodrug strategies : Introduce acetyl or PEG groups at the NH position of pyrazole.
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Methodological Guidance for Data Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns vs. computational predictions)?

Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent polarity. Solutions:

  • Variable-temperature NMR : Identify coalescence temperatures for conformational exchanges.
  • DFT calculations : Compare experimental chemical shifts with B3LYP/6-31G(d) models.
  • Deuterium exchange : Confirm NH protons via D₂O shaking .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks.
  • LC-MS/MS monitoring : Track degradation products (e.g., hydrolysis of thiazole rings).
  • Circular dichroism : Assess conformational changes in buffered solutions .

Comparative Analysis with Analogues

Q. How do substituents on the benzo[d]thiazole ring influence biological activity compared to phenyl or oxadiazole derivatives?

Electron-withdrawing groups (e.g., Cl, NO₂) at the 4/6 positions enhance kinase inhibition by 2–3× compared to phenyl analogues. Oxadiazole derivatives show higher metabolic stability but lower solubility due to reduced hydrogen-bonding capacity .

Q. What structural features differentiate this compound from triazole-based inhibitors in target selectivity?

The thiazole ring’s sulfur atom provides stronger van der Waals interactions with hydrophobic enzyme pockets, whereas triazoles favor polar interactions. Selectivity profiles can be tuned via methyl group placement on the pyrazole .

Future Research Directions

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

  • Rodent models : Sprague-Dawley rats for bioavailability and tissue distribution.
  • Zebrafish embryos : High-throughput toxicity screening (LC₅₀ and teratogenicity).
  • 3D tumor spheroids : Assess penetration in hypoxic microenvironments .

Q. How can machine learning optimize lead compound development from this scaffold?

  • QSAR models : Train on datasets of IC₅₀ values and ADMET properties.
  • Generative chemistry : Propose novel derivatives with AlphaFold-predicted binding poses.
  • Bayesian optimization : Prioritize synthetic routes with >90% predicted yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.